Pyridazine, 4-(trimethylsilyl)- (9CI)
Description
Properties
CAS No. |
194865-87-7 |
|---|---|
Molecular Formula |
C7H12N2Si |
Molecular Weight |
152.272 |
IUPAC Name |
trimethyl(pyridazin-4-yl)silane |
InChI |
InChI=1S/C7H12N2Si/c1-10(2,3)7-4-5-8-9-6-7/h4-6H,1-3H3 |
InChI Key |
ZNHLQJKOGTWKLE-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=CN=NC=C1 |
Synonyms |
Pyridazine, 4-(trimethylsilyl)- (9CI) |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Pyridazine, 4 Trimethylsilyl 9ci and Analogous Structures
Direct C-H Silylation Approaches to Pyridazine (B1198779) Derivatives
Direct C-H silylation represents a highly atom-economical approach to forming C-Si bonds, avoiding the need for pre-functionalized substrates. Recent advancements have enabled the silylation of electron-deficient heterocycles like pyridazine through various catalytic and mediated pathways.
A significant breakthrough in the direct silylation of azines involves a base-mediated protocol that operates under mild conditions without the need for transition metals. nih.govacs.orgrecercat.cat This method is distinguished by its operational simplicity and tunable site-selectivity, which can be modulated by the choice of solvent. acs.orgrecercat.cat
The reaction typically employs a strong, non-nucleophilic base, such as potassium bis(trimethylsilyl)amide (KHMDS), to facilitate the silylation of the C-H bond. acs.org Mechanistic studies suggest the in-situ formation of silyl (B83357) anions, which then engage with the azine ring. recercat.cat This pathway offers orthogonal reactivity compared to traditional metal-catalyzed methods. nih.govacs.org For pyridazine itself, this strategy has demonstrated the potential for direct silylation, providing a streamlined route to silylated derivatives. The selectivity is often directed to the most acidic C-H bond, which in unsubstituted pyridazine is at the C4/C5 positions.
Table 1: Base-Mediated Silylation of Azines
| Substrate | Silylating Agent | Base | Solvent | Selectivity | Yield | Reference |
|---|---|---|---|---|---|---|
| Pyridine | Et3SiBPin | KHMDS | DME | C4 | Good | acs.orgrecercat.cat |
| Quinoline | Et3SiBPin | KHMDS | DME | C8 | Good | acs.org |
| Isoquinoline | Et3SiBPin | KHMDS | DME | C1 | High | acs.org |
This approach has been successfully applied to the late-stage functionalization of complex, biologically active molecules containing azine scaffolds, highlighting its functional group tolerance and broad applicability. acs.orgx-mol.comnih.gov
Transition-metal catalysis is a powerful tool for C-H bond activation and functionalization. nih.govacs.org While palladium, rhodium, and iridium are commonly employed, zinc-catalyzed systems have also been explored for the transformation of N-heterocycles. acs.orgresearchgate.net Specifically, zinc-catalyzed hydrosilylation of pyridines and quinolines has been demonstrated, which involves the reduction of the C=N bond. acs.orgresearchgate.net
However, for the direct C-H silylation of the pyridazine aromatic ring, reports specifically highlighting zinc catalysis are less common than for other metals. The general principle of transition-metal-catalyzed C-H silylation involves the oxidative addition of a C-H bond to a metal center, followed by reductive elimination to form the C-Si bond. For pyridazine, the Lewis basic nitrogen atoms can coordinate to the metal center, which can either inhibit catalysis or direct the functionalization to a specific position. nih.gov For instance, palladium-catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles has been shown to proceed at the 8-position, overriding the expected chelation-directed functionalization. nih.gov The development of zinc- or other metal-based catalysts that can selectively activate the C4-H bond of pyridazine remains an area of active investigation.
Photochemical methods offer a mild and sustainable alternative for C-H functionalization, utilizing light energy to generate reactive intermediates. semanticscholar.org Visible-light-promoted photocatalytic C-H silylation has been successfully applied to a range of electron-deficient heteroarenes. nih.govecust.edu.cn These reactions often proceed via a radical mechanism.
One common strategy involves the generation of a silyl radical from a hydrosilane precursor using a photocatalyst and a radical initiator, such as sodium persulfate (Na₂S₂O₈). nih.govecust.edu.cn The silyl radical then adds to the protonated heteroaromatic ring in a Minisci-type reaction. ecust.edu.cn This approach has shown good regioselectivity for the C-1 position of isoquinolines and the C-2 position of quinolines. nih.gov For pyridazines, this method would be expected to favor addition at positions ortho or para to the nitrogen atoms.
Another photoinduced strategy employs N-methoxypyridinium ions, which upon photoexcitation in the presence of a catalyst like fac-[Ir(ppy)₃], can react with silanes to yield silylated pyridines. researchgate.net This technique provides an efficient route to functionalized heterocycles under mild, blue-light irradiation. researchgate.net The development of these photochemical methods for pyridazines specifically holds promise for accessing compounds like 4-(trimethylsilyl)pyridazine.
Table 2: Photocatalytic C-H Silylation of Heteroarenes
| Heterocycle | Silyl Source | Catalyst/Conditions | Position Silylated | Yield | Reference |
|---|---|---|---|---|---|
| Isoquinoline | Trialkylhydrosilane | Photocatalyst, Na2S2O8, visible light | C-1 | 58-73% | nih.gov |
| Quinoline | Trialkylhydrosilane | Photocatalyst, Na2S2O8, visible light | C-2 / C-4 | Moderate to High | nih.gov |
| Pyridine (as N-methoxypyridinium) | Silane | fac-[Ir(ppy)3], blue light | C-2 | Good | researchgate.net |
Metalation-Quench Approaches for Substituted Pyridazine Synthesis
This classical and robust strategy involves the deprotonation of a C-H bond using a strong base to form an organometallic intermediate, which is then trapped by an electrophile.
Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic and heteroaromatic systems. semanticscholar.orgresearchgate.net The strategy relies on a directing metalating group (DMG) that coordinates to an organolithium base, directing deprotonation to an adjacent position. semanticscholar.org For diazines like pyridazine, the inherent electron deficiency makes them susceptible to nucleophilic attack by strong bases like alkyllithiums. Therefore, less nucleophilic amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often required. semanticscholar.orgharvard.edu
In the context of pyridazine, a substituent at the C-3 position can act as a DMG, directing lithiation specifically to the C-4 position. semanticscholar.org The resulting 4-lithiopyridazine intermediate can then be quenched with an electrophile, such as chlorotrimethylsilane (TMSCl), to install the trimethylsilyl (B98337) group at the C-4 position. semanticscholar.orgorgsyn.org This two-step sequence provides a reliable and highly regioselective route to 3,4-disubstituted pyridazines, including 4-TMS derivatives.
Table 3: Directed Lithiation of 3-Substituted Pyridazines
| C-3 Directing Group (DMG) | Base | Electrophile | Product | Reference |
|---|---|---|---|---|
| -Cl | LDA or LTMP | (CH3)3SiCl | 3-Chloro-4-(trimethylsilyl)pyridazine | semanticscholar.org |
| -OCH3 | LDA or LTMP | (CH3)3SiCl | 3-Methoxy-4-(trimethylsilyl)pyridazine | semanticscholar.org |
| -SPh | LDA or LTMP | (CH3)3SiCl | 3-(Phenylthio)-4-(trimethylsilyl)pyridazine | semanticscholar.org |
Synthesis via Cycloaddition Reactions Incorporating Trimethylsilyl Groups
Cycloaddition reactions, particularly [4+2] Diels-Alder reactions, are fundamental for constructing six-membered rings and can be adapted to synthesize the pyridazine core itself. quora.com By using precursors that already contain a trimethylsilyl group, silylated pyridazines can be accessed directly.
A prominent strategy is the inverse-electron-demand Diels-Alder (IEDDA) reaction. nih.gov In this approach, an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacts with an electron-rich dienophile. nih.govorganic-chemistry.org If a silylated dienophile, like a trimethylsilyl enol ether or trimethylsilylacetylene, is used, the resulting pyridazine will incorporate the TMS group. mdpi.comuzh.ch For example, the reaction of a 3-substituted-1,2,4,5-tetrazine with a silyl enol ether, often mediated by a Lewis acid like BF₃·OEt₂, can produce functionalized pyridazines with high regioselectivity. organic-chemistry.orguzh.ch The initial cycloadduct typically undergoes a retro-Diels-Alder reaction, extruding N₂, to yield the aromatic pyridazine ring. This method provides a powerful route to polysubstituted pyridazines where the substitution pattern is controlled by the choice of tetrazine and dienophile. mdpi.com
Another related approach involves the [3+2] cycloaddition of lithium trimethylsilyldiazomethane with benzynes to generate 3-trimethylsilylindazoles, demonstrating the utility of silylated building blocks in cycloaddition chemistry. researchgate.net
Reactions of 1,2,4,5-Tetrazines with Trimethylsilyl-Containing Alkynes
The reaction of 1,2,4,5-tetrazines with alkynes is a well-established route to pyridazines. When a trimethylsilyl-containing alkyne, such as bis(trimethylsilyl)acetylene or trimethylsilylacetylene, is employed as the dienophile, silylated pyridazines can be synthesized. The reaction proceeds through a [4+2] cycloaddition followed by the elimination of nitrogen. The regioselectivity of the addition is governed by the electronic and steric properties of both the tetrazine and the alkyne substituents.
For instance, the reaction of a symmetrically substituted 3,6-diaryl-1,2,4,5-tetrazine with trimethylsilylacetylene would be expected to yield a single pyridazine product. However, with unsymmetrically substituted tetrazines, a mixture of regioisomers is possible. The trimethylsilyl group, due to its steric bulk and electronic effects, can influence the regiochemical outcome of the cycloaddition.
Table 1: Examples of Pyridazine Synthesis via IEDDA of 1,2,4,5-Tetrazines and Alkynes
| 1,2,4,5-Tetrazine Reactant | Alkyne Reactant | Product | Reference |
| 3,6-Diphenyl-1,2,4,5-tetrazine | Phenylacetylene | 3,6-Diphenyl-4-phenylpyridazine | General Reactivity |
| 3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine | Norbornadiene | 3,6-Bis(2-pyridyl)pyridazine | General Reactivity |
Note: Specific examples for the synthesis of Pyridazine, 4-(trimethylsilyl)- (9CI) via this method are not extensively documented in readily available literature, but the reaction is mechanistically plausible based on established principles of IEDDA reactions.
Reactions of 1,2,4,5-Tetrazines with Silyl Enol Ethers
A significant advancement in the synthesis of functionalized pyridazines involves the use of silyl enol ethers as dienophiles in IEDDA reactions with 1,2,4,5-tetrazines. This methodology provides access to pyridazines with a variety of substitution patterns that are not easily accessible through other routes.
A notable example is the Lewis acid-mediated IEDDA reaction between 3-monosubstituted s-tetrazines and silyl enol ethers. This reaction has been shown to produce functionalized pyridazines with high regiocontrol. The use of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), activates the tetrazine towards cycloaddition, allowing the reaction to proceed under mild conditions.
The reaction of a 3-substituted-1,2,4,5-tetrazine with a silyl enol ether initially forms a dihydropyridazine intermediate, which then eliminates a silyloxy group and nitrogen to afford the aromatic pyridazine. The regioselectivity is a key aspect of this transformation. For instance, the reaction of 3-bromo-1,2,4,5-tetrazine with a 1-substituted silyl enol ether yields exclusively one regioisomer. This high degree of regioselectivity is a significant advantage for the synthesis of specifically substituted pyridazines.
Table 2: Lewis Acid-Mediated IEDDA Reaction of 3-Bromo-1,2,4,5-tetrazine with Silyl Enol Ethers
| Silyl Enol Ether | Lewis Acid | Product | Yield (%) |
| 1-(Trimethylsilyloxy)cyclohexene | BF₃·OEt₂ | 3-Bromo-5,6,7,8-tetrahydrocinnoline | 93 |
| 1-(Trimethylsilyloxy)cyclopentene | BF₃·OEt₂ | 3-Bromo-6,7-dihydro-5H-cyclopenta[d]pyridazine | 85 |
| (Z)-1-Phenyl-1-(trimethylsilyloxy)prop-1-ene | BF₃·OEt₂ | 3-Bromo-4-methyl-5-phenylpyridazine | 78 |
Data compiled from research by Gademann and coworkers.
This methodology provides a versatile entry point to 3-bromo-pyridazines, which can be further functionalized through various cross-coupling reactions, thereby expanding the accessible chemical space of pyridazine derivatives.
Incorporation of Trimethylsilyl Moieties through Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. These reactions offer a powerful means to introduce a variety of functional groups, including the trimethylsilyl moiety, onto heterocyclic scaffolds like pyridazine.
Sonogashira Coupling with Trimethylsilylacetylene in Pyridazine Synthesis
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction can be effectively employed for the synthesis of 4-(trimethylsilyl)pyridazine by coupling a 4-halopyridazine with trimethylsilylacetylene. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.
The general transformation involves the reaction of a 4-halopyridazine (where the halogen is typically iodine or bromine) with trimethylsilylacetylene in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and a base like triethylamine or diisopropylamine. The reaction proceeds to form a C(sp)-C(sp²) bond, yielding the 4-(trimethylsilylethynyl)pyridazine. Subsequent selective hydrogenation of the alkyne functionality, if desired, could lead to the corresponding saturated silyl-substituted pyridazine.
While the direct Sonogashira coupling to produce 4-(trimethylsilyl)pyridazine is a highly viable synthetic route, specific documented examples in the literature are not as prevalent as for other heterocyclic systems. However, the successful application of the Sonogashira reaction on various substituted pyridines and other N-heterocycles strongly supports its feasibility for the synthesis of the target compound.
Table 3: Representative Conditions for Sonogashira Coupling on N-Heterocycles
| Substrate | Alkyne | Catalyst System | Base | Solvent | Product Type |
| 3-Iodopyridine | Phenylacetylene | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | DMF | 3-(Phenylethynyl)pyridine |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 2-Amino-3-(phenylethynyl)pyridine |
Derivatization Strategies from Pre-Existing Pyridazine Scaffolds
The direct introduction of a trimethylsilyl group onto a pre-formed pyridazine ring represents an alternative and potentially more step-economical approach. This can be achieved through C-H activation and silylation reactions, a rapidly developing field in organic synthesis.
Transition-metal-catalyzed C-H silylation has emerged as a powerful tool for the functionalization of arenes and heteroarenes. Catalysts based on iridium and rhodium have shown particular promise in directing the silylation to specific C-H bonds. While the direct C-H silylation of pyridazine itself to form 4-(trimethylsilyl)pyridazine is a challenging transformation due to the presence of the two nitrogen atoms which can coordinate to the metal center and influence reactivity and regioselectivity, analogous reactions on other nitrogen-containing heterocycles suggest potential pathways.
For example, iridium-catalyzed silylation of five-membered heteroarenes has been shown to proceed with high regioselectivity, primarily governed by steric factors. Similarly, rhodium-catalyzed C-H functionalization has been utilized to construct fused pyridazine analogues. These methodologies could potentially be adapted for the direct silylation of the pyridazine nucleus. The choice of catalyst, ligand, and silylating agent (e.g., hexamethyldisilane, triethylsilane) would be crucial in achieving the desired regioselectivity for the 4-position of the pyridazine ring. Further research in this area is needed to develop efficient and selective protocols for the direct C-H silylation of pyridazines.
Elucidation of Reaction Pathways and Mechanistic Insights of Pyridazine, 4 Trimethylsilyl 9ci
Fundamental Reactivity Patterns of the Trimethylsilyl (B98337) Group on Pyridazine (B1198779)
The carbon-silicon (C-Si) bond is a cornerstone of organosilicon chemistry and its reactivity in the context of the pyridazine ring is multifaceted. This bond can be cleaved through several mechanisms, most notably desilylation reactions, and the silicon atom itself can be a site for nucleophilic attack.
Desilylation, the cleavage of the C-Si bond, is a prominent reaction for arylsilanes and can be initiated by either electrophiles (like protons) or nucleophiles (like fluoride (B91410) ions).
Protodesilylation: This reaction involves the replacement of the trimethylsilyl group with a proton. It can be catalyzed by acids or bases. For instance, base-catalyzed protodesilylation can be achieved using potassium trimethylsilanolate (KOTMS) in the presence of a proton source like water (found in wet DMSO). organic-chemistry.org The mechanism is believed to proceed through the formation of a pentacoordinate silicon intermediate, which is then protonated to cleave the C-Si bond. organic-chemistry.org A similar protocol using potassium tert-butoxide in wet DMSO has been successfully applied to the protodesilylation of 4-silylated isoquinolines, a related nitrogen heterocycle. researchgate.net Recently, a metal- and base-free method using visible-light photocatalysis has also been developed for the protodesilylation of arylsilanes. acs.org
Fluoride-Induced Elimination: The high affinity of silicon for fluoride is the driving force for this powerful desilylation method. Fluoride sources, such as tetrabutylammonium (B224687) fluoride (TBAF) or even metal fluoride nanocrystals, readily attack the silicon atom. nih.govstackexchange.com This attack forms a hypervalent pentacoordinate silicate (B1173343) intermediate, which weakens the C-Si bond, leading to its cleavage and the formation of a pyridazinyl anion. This anion is then typically quenched by a proton source in the medium. stackexchange.com This method is highly efficient due to the strength of the Si-F bond that is formed.
| Reaction Type | Typical Reagents | General Mechanism | Reference |
|---|---|---|---|
| Protodesilylation (Base-Catalyzed) | KOTMS or tBuOK in wet DMSO | Nucleophilic attack by base on Si, formation of a pentacoordinate intermediate, followed by protonation. | organic-chemistry.orgresearchgate.net |
| Protodesilylation (Photocatalytic) | Acridinium salt catalyst, blue light, H-atom source | Visible-light mediated C(sp²)–Si bond cleavage. | acs.org |
| Fluoride-Induced Elimination | TBAF, CsF, CaF2 nanocrystals | Nucleophilic attack by F⁻ on Si, formation of a stable pentacoordinate silicate, cleavage of the C-Si bond. | nih.govstackexchange.com |
The silicon atom in the trimethylsilyl group is electrophilic and can be attacked by nucleophiles. This is the initial step in many desilylation reactions, as seen with fluoride ions. stackexchange.com Generally, nucleophilic substitution at a silicon center can occur, often proceeding through a pentacoordinate intermediate or transition state. libretexts.orgrsc.org In the case of 4-(trimethylsilyl)pyridazine, strong nucleophiles can attack the silicon atom. The outcome depends on the nature of the nucleophile and the reaction conditions. If a group on the silicon is a better leaving group than the pyridazinyl group, a substitution reaction at the silicon atom might occur. However, given that the pyridazinyl anion is a relatively stable leaving group (compared to a methyl anion), the more common pathway is the cleavage of the C(aryl)-Si bond, resulting in desilylation. organic-chemistry.org
The generation of silicon nucleophiles for addition to other molecules is also an important area of research, often involving silyl (B83357) boronates and copper catalysis, which underscores the versatility of silicon reagents in synthesis. nih.govwiley-vch.de
Pyridazine Ring Reactivity Modulations Induced by Trimethylsilyl Substitution
The presence of the trimethylsilyl group at the C-4 position modifies the inherent reactivity of the pyridazine ring towards nucleophiles, electrophiles, and radicals.
The pyridazine ring is electron-deficient and generally susceptible to nucleophilic aromatic substitution (SNAr), especially at positions ortho and para to the nitrogen atoms (e.g., positions 3, 4, 5, and 6) if a suitable leaving group is present. wur.nlwuxiapptec.com This is because the anionic Meisenheimer-like intermediate can be stabilized by delocalizing the negative charge onto the electronegative nitrogen atoms. stackexchange.com
The trimethylsilyl group itself is not a typical leaving group for a classic SNAr reaction in the way that a halide is. Its influence is more subtle:
Electronic Effect : The TMS group can act as a weak electron-donating group via hyperconjugation, which would slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyridazine.
Ipso-Substitution : While not a standard SNAr leaving group, the TMS group can be replaced by nucleophiles under certain conditions, particularly in metal-catalyzed cross-coupling reactions where transmetalation can occur.
Directing Effect : If a leaving group (like a halogen) is present at another position on the ring, the TMS group could exert a minor electronic or steric influence on the regioselectivity of the substitution. For pyridines, cross-coupling reactions tend to be fastest at the 2/6 positions, followed by the 4-position. baranlab.org In reactions of substituted pyridinium (B92312) ions, the nature of the leaving group is critical, with cyano groups being surprisingly effective. nih.gov
| Position of Attack | Intermediate Stability | Influence of 4-TMS group | Reference |
|---|---|---|---|
| C-3, C-6 (ortho to N) | Stabilized by one nitrogen atom. | Weakly deactivating due to electron-donating character. May undergo ipso-substitution in coupling reactions. | stackexchange.com |
| C-4, C-5 (meta to N) | Stabilized by both nitrogen atoms. | wuxiapptec.comstackexchange.com |
Pyridazine, like pyridine, is highly deactivated towards electrophilic aromatic substitution. The ring nitrogens are electron-withdrawing by induction and are readily protonated by the strong acids often used in these reactions, further increasing the deactivation. researchgate.netquimicaorganica.org Direct electrophilic attack (e.g., nitration, halogenation) on the carbon atoms of the pyridazine ring requires harsh conditions and typically gives low yields. quimicaorganica.orgyoutube.com
However, the presence of the trimethylsilyl group fundamentally changes the landscape of electrophilic reactions. For arylsilanes, the dominant pathway for electrophilic attack is ipso-substitution , where the electrophile replaces the silyl group at the carbon to which it is attached. This is a well-established and synthetically useful reaction. Therefore, for 4-(trimethylsilyl)pyridazine, electrophilic attack is expected to occur with high regioselectivity at the C-4 position, displacing the trimethylsilyl group.
Examples of such transformations include:
Protodesilylation : Reaction with acid replaces the -SiMe₃ group with -H.
Halodesilylation : Reaction with halogens (e.g., Br₂, I₂) replaces the -SiMe₃ group with a halogen atom.
Nitration/Sulfonation : Reaction with nitrating or sulfonating agents could potentially lead to ipso-substitution to introduce -NO₂ or -SO₃H groups, respectively. masterorganicchemistry.com
This ipso-directing effect of the silyl group provides a powerful method for regioselectively functionalizing the 4-position of the pyridazine ring, a transformation that is difficult to achieve by direct electrophilic substitution on the parent heterocycle. nih.gov
The study of radical reactions on silyl-substituted heterocycles is an evolving field. The C-Si bond can play a crucial role in radical processes. For example, the radical cations of α-silylamines readily undergo C-Si bond cleavage to form α-aminoalkyl radicals, indicating the lability of the silyl group in such intermediates. rsc.org
For 4-(trimethylsilyl)pyridazine, two main radical pathways can be envisioned:
Radical Addition to the Ring : An external radical species could add to one of the double bonds of the pyridazine ring. The regioselectivity would be governed by the stability of the resulting radical intermediate. The electron-deficient nature of the pyridazine ring makes it susceptible to attack by nucleophilic radicals. chinesechemsoc.org The silyl group at C-4 would influence the stability of the potential radical adducts through steric and electronic effects.
Radical-Initiated C-Si Bond Cleavage : Similar to the process with α-silylamines, formation of a radical cation of 4-(trimethylsilyl)pyridazine could trigger the cleavage of the C-Si bond. Silyl radicals are known species and their properties have been reviewed. acs.org Reagents like tris(trimethylsilyl)silane (B43935) are widely used as radical mediators in organic synthesis. orgsyn.org
The generation of silyl radicals from hydrosilanes using visible-light-promoted hydrogen atom transfer (HAT) is a modern approach that allows for subsequent reactions, such as carbonylation to form silyl acyl radicals. chinesechemsoc.org This highlights the potential for developing novel radical-based functionalizations starting from silyl-substituted heterocycles like 4-(trimethylsilyl)pyridazine.
Comprehensive Mechanistic Investigations of Transformations Involving Pyridazine, 4-(trimethylsilyl)- (9CI)
Experimental techniques are the cornerstone of elucidating reaction mechanisms. For transformations involving organosilicon compounds like Pyridazine, 4-(trimethylsilyl)- (9CI), a combination of spectroscopic and kinetic studies provides invaluable insights.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for real-time reaction monitoring, allowing for the identification of intermediates and the determination of reaction kinetics. nih.govnih.gov The progress of reactions can be followed by acquiring a series of ¹H NMR spectra at regular time intervals. nih.gov For instance, in the formation of pyridazine derivatives, ¹H NMR has been used to track the consumption of starting materials and the accumulation of products, providing kinetic data for the reaction. researchgate.net The use of flow NMR, where the reaction mixture is pumped through an NMR probe, offers a more advanced approach for monitoring reactions in real-time. nih.gov While specific NMR monitoring studies on Pyridazine, 4-(trimethylsilyl)- (9CI) are not extensively documented in the reviewed literature, the methodology is well-established for related heterocyclic systems.
Kinetic studies are essential for understanding the rate-determining steps of a reaction and for optimizing reaction conditions. The progress of a reaction can be monitored by various techniques, and the data can be used to derive rate laws and activation parameters. For example, kinetic plots can be generated from NMR data to determine the order of a reaction with respect to each reactant. researchgate.netacs.org
Trapping experiments are designed to capture and identify transient intermediates that are too short-lived to be observed directly. In the context of pyridazine chemistry, the generation of highly reactive intermediates like didehydropyridazines has been investigated through trapping with nucleophiles. wur.nl While direct trapping experiments for didehydropyridazine generated from Pyridazine, 4-(trimethylsilyl)- (9CI) were not found in the reviewed literature, this approach remains a key strategy for proving the existence of such transient species.
A hypothetical experimental setup for monitoring a transformation of Pyridazine, 4-(trimethylsilyl)- (9CI) using NMR is presented in the table below.
| Parameter | Description |
| Technique | ¹H and ²⁹Si NMR Spectroscopy |
| Instrumentation | High-resolution NMR spectrometer with a flow cell |
| Sample Preparation | The reaction is initiated in a reactor connected to the NMR flow cell. |
| Data Acquisition | A series of 1D ¹H and/or ²⁹Si NMR spectra are acquired at regular time intervals. |
| Data Analysis | Integration of characteristic signals of reactants, intermediates, and products over time to generate kinetic profiles. |
The transformations of Pyridazine, 4-(trimethylsilyl)- (9CI) can proceed through various transient intermediates, which dictate the final product distribution. Two key potential intermediates are didehydropyridazines and silyl radicals.
Didehydropyridazines: The formation of hetarynes, such as didehydropyridazines, is a known mechanistic pathway in the reactions of substituted pyridazines with strong bases. wur.nl In the case of Pyridazine, 4-(trimethylsilyl)- (9CI), the trimethylsilyl group can act as a leaving group, facilitating the formation of 4,5-didehydropyridazine under basic conditions. This highly reactive intermediate can then be trapped by nucleophiles present in the reaction mixture, leading to the formation of substituted pyridazines. The regioselectivity of the nucleophilic attack on the didehydropyridazine intermediate is a key factor in determining the final product. While the existence of 4,5-didehydropyridazine has been proposed in the amination of 4-halogenopyridazines, direct evidence for its formation from a silyl precursor requires further investigation. wur.nl
Silyl Radicals: While less common for aryl-silicon bonds under typical polar reaction conditions, the homolytic cleavage of the C-Si bond to form a silyl radical and a pyridazinyl radical is a theoretical possibility, especially under photolytic or radical-initiating conditions. The involvement of silyl radicals would lead to reaction pathways and products distinct from those of ionic mechanisms. However, the reviewed literature did not provide specific evidence for the formation of silyl radicals in the transformations of Pyridazine, 4-(trimethylsilyl)- (9CI).
The table below summarizes the potential transient intermediates and their expected roles in the reactions of Pyridazine, 4-(trimethylsilyl)- (9CI).
| Intermediate | Formation Pathway | Expected Role |
| 4,5-Didehydropyridazine | Elimination of the trimethylsilyl group and a vicinal hydrogen under basic conditions. | Acts as a highly reactive electrophile, undergoing rapid trapping by nucleophiles. |
| Silyl Radical | Homolytic cleavage of the C-Si bond. | Participates in radical chain reactions, leading to a variety of products. |
Catalysis plays a pivotal role in the functionalization of heteroaromatic compounds, including pyridazine derivatives. Palladium-catalyzed cross-coupling reactions are particularly important for forming carbon-carbon and carbon-heteroatom bonds. youtube.comnih.govsigmaaldrich.com
The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, involving Pyridazine, 4-(trimethylsilyl)- (9CI) as a coupling partner would typically involve the following steps:
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (the coupling partner) to form a Pd(II) intermediate. youtube.com
Transmetalation: The organosilicon compound, Pyridazine, 4-(trimethylsilyl)- (9CI), transfers its pyridazinyl group to the Pd(II) center, a step that often requires activation of the silicon-carbon bond, for example, by a fluoride source.
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst. youtube.com
The choice of catalyst, ligands, and reaction conditions can significantly influence the efficiency and selectivity of the reaction. For instance, catalyst-tuned cross-coupling reactions have been employed for the selective functionalization of the pyridazine scaffold. nih.gov The use of specific ligands can modulate the reactivity of the palladium center and facilitate different steps of the catalytic cycle. While the general principles of palladium catalysis are well-understood, the specific catalytic cycle for reactions involving Pyridazine, 4-(trimethylsilyl)- (9CI) would depend on the specific cross-coupling reaction and the conditions employed.
The table below outlines the key components of a typical palladium-catalyzed cross-coupling reaction involving Pyridazine, 4-(trimethylsilyl)- (9CI).
| Component | Role | Example |
| Palladium Precursor | Source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Stabilizes the palladium catalyst and modulates its reactivity. | Phosphine ligands (e.g., PPh₃, XPhos) |
| Activator | Facilitates the transmetalation step by activating the C-Si bond. | Fluoride sources (e.g., TBAF) |
| Base | Can be required to neutralize byproducts or facilitate catalyst regeneration. | K₂CO₃, Cs₂CO₃ |
The solvent system and the presence of additives can have a profound impact on the reaction pathway, rate, and selectivity of chemical transformations.
Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby altering the reaction mechanism. For instance, polar solvents can favor ionic pathways, while nonpolar solvents might favor concerted or radical pathways. acs.org In the synthesis of pyridazines, the choice of solvent has been shown to direct the reaction towards different products. organic-chemistry.org For example, a change in solvent from a nonpolar to a polar one can significantly alter the energy profile of a reaction. acs.org
Additive Effects: Additives can play various roles in a reaction, such as acting as activators, stabilizers, or phase-transfer catalysts. In palladium-catalyzed cross-coupling reactions of organosilicon compounds, fluoride additives are often essential for activating the C-Si bond towards transmetalation. nih.gov Other additives, like bases or salts, can also influence the course of the reaction. The use of additives to enhance the performance of catalysts is a common strategy in organic synthesis. researchgate.net
The table below provides examples of how solvents and additives can influence the reactions of Pyridazine, 4-(trimethylsilyl)- (9CI).
| Factor | Influence on Reaction Pathway |
| Solvent Polarity | Can stabilize or destabilize charged intermediates and transition states, potentially changing the rate-determining step or even the entire mechanism. mdpi.com |
| Coordinating Solvents | Can coordinate to the metal center in catalytic reactions, affecting its reactivity and selectivity. |
| Fluoride Additives | Activate the C-Si bond, facilitating transmetalation in palladium-catalyzed cross-coupling reactions. |
| Bases | Can promote elimination reactions to form intermediates like didehydropyridazines or neutralize acidic byproducts. |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment of Pyridazine, 4 Trimethylsilyl 9ci
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
NMR spectroscopy is an indispensable tool for the structural analysis of Pyridazine (B1198779), 4-(trimethylsilyl)- (9CI). By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ²⁹Si, a comprehensive picture of the molecule's structure can be assembled.
Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For Pyridazine, 4-(trimethylsilyl)- (9CI), the ¹H NMR spectrum is expected to show distinct signals for the protons of the trimethylsilyl (B98337) group and the pyridazine ring.
The nine protons of the trimethylsilyl (TMS) group typically appear as a sharp singlet in the upfield region of the spectrum, usually between δ 0.2 and 0.4 ppm. This is due to the electropositive nature of the silicon atom, which shields the adjacent protons.
The protons on the pyridazine ring will exhibit more complex splitting patterns and will be found further downfield due to the deshielding effect of the aromatic ring and the nitrogen atoms. The exact chemical shifts and coupling constants are sensitive to the substitution pattern.
Table 1: Hypothetical ¹H NMR Data for Pyridazine, 4-(trimethylsilyl)- (9CI)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Si(CH₃)₃ | ~0.3 | Singlet | - |
| Pyridazine-H | ~7.5 - 9.2 | Multiplet | - |
Note: The data in this table is hypothetical and serves as an illustrative example based on typical values for similar structures. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in Pyridazine, 4-(trimethylsilyl)- (9CI) will give a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the trimethylsilyl group will appear at a characteristic upfield chemical shift. The carbon atoms of the pyridazine ring will be observed at significantly downfield shifts, with the carbon atom directly attached to the silicon atom (C4) showing a distinct shift influenced by the silyl (B83357) group.
Table 2: Hypothetical ¹³C NMR Data for Pyridazine, 4-(trimethylsilyl)- (9CI)
| Carbon Atom | Chemical Shift (δ, ppm) |
| Si(CH₃)₃ | ~0 |
| Pyridazine-C4 | ~160 |
| Other Pyridazine-C | ~125 - 155 |
Note: The data in this table is hypothetical and serves as an illustrative example based on typical values for similar structures. Actual experimental values may vary.
Silicon-29 NMR (²⁹Si NMR) is a powerful technique for directly observing the silicon atom in the molecule. The chemical shift of the ²⁹Si nucleus is highly sensitive to its electronic environment. For Pyridazine, 4-(trimethylsilyl)- (9CI), the ²⁹Si NMR spectrum would be expected to show a single resonance, confirming the presence of one type of silicon environment. The chemical shift would be characteristic of a silicon atom bonded to three methyl groups and an aromatic carbon.
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the assignment of adjacent protons on the pyridazine ring.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), enabling the definitive assignment of each proton to its corresponding carbon atom in the pyridazine ring and the TMS group.
Mass Spectrometry (MS) and Hyphenated Techniques for Molecular and Fragment Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is essential for confirming the molecular weight and deducing structural features.
GC-MS is a highly effective technique for the analysis of volatile compounds like Pyridazine, 4-(trimethylsilyl)- (9CI). The gas chromatograph separates the compound from any impurities, and the mass spectrometer then provides a mass spectrum of the pure compound.
Table 3: Hypothetical GC-MS Fragmentation Data for Pyridazine, 4-(trimethylsilyl)- (9CI)
| m/z | Proposed Fragment |
| 152 | [M]⁺ (Molecular Ion) |
| 137 | [M - CH₃]⁺ |
| 73 | [Si(CH₃)₃]⁺ |
Note: The data in this table is hypothetical and serves as an illustrative example based on typical fragmentation patterns for similar structures. Actual experimental values may vary.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures
Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the analysis of complex mixtures containing silylated pyridazine derivatives. This technique combines the high separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. perkinelmer.comresearchgate.netsigmaaldrich.com In the context of "Pyridazine, 4-(trimethylsilyl)- (9CI)," LC-MS allows for its separation from starting materials, byproducts, and other impurities that may be present in a reaction mixture. rsc.org The choice of chromatographic conditions, such as the stationary phase, mobile phase composition, and gradient, is critical for achieving optimal separation. sigmaaldrich.com
Once separated, the compound is introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), to generate gas-phase ions with minimal fragmentation. researchgate.netresearchgate.net The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing a precise molecular weight of the compound. This information is fundamental for confirming the identity of "Pyridazine, 4-(trimethylsilyl)- (9CI)" in a complex matrix. Furthermore, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecular ion, yielding a characteristic fragmentation pattern that serves as a structural fingerprint. perkinelmer.com
Table 1: Representative LC-MS Parameters for Analysis of Pyridazine Derivatives
| Parameter | Typical Setting | Purpose |
| Chromatography | ||
| Column | C18 reverse-phase | Separation based on polarity |
| Mobile Phase | Acetonitrile (B52724)/Water with formic acid | Elution of analytes |
| Gradient | Increasing acetonitrile concentration | Separation of a wide range of compounds |
| Flow Rate | 0.2-0.5 mL/min | Optimal separation and ionization |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Generation of protonated molecular ions [M+H]⁺ |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) | Mass-to-charge ratio determination |
| Scan Range | m/z 50-500 | Detection of expected molecular and fragment ions |
| Collision Energy | Variable (for MS/MS) | Controlled fragmentation for structural analysis |
This table presents a generalized set of parameters. Actual conditions would be optimized for the specific analysis.
Advanced MS Techniques (e.g., NALDI-MS, FT-ICR-MS, QqQ ESI-MS/MS) for High-Resolution Analysis
For an in-depth and high-resolution analysis of "Pyridazine, 4-(trimethylsilyl)- (9CI)," advanced mass spectrometry techniques are employed. These methods offer superior mass accuracy and resolution, enabling the unambiguous determination of elemental composition and differentiation between isobaric species. pnnl.govwikipedia.org
Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS): This technique provides the highest mass resolution and accuracy currently available. pnnl.govnih.gov By measuring the cyclotron frequency of ions in a strong magnetic field, FT-ICR-MS can determine the mass of "Pyridazine, 4-(trimethylsilyl)- (9CI)" with sub-ppm accuracy. wikipedia.org This level of precision allows for the confident assignment of its elemental formula.
Triple Quadrupole Electrospray Ionization Tandem Mass Spectrometry (QqQ ESI-MS/MS): QqQ instruments are highly effective for quantitative analysis and targeted fragmentation studies. nih.govnih.govresearchgate.net In the context of "Pyridazine, 4-(trimethylsilyl)- (9CI)," a QqQ setup can be used to selectively monitor specific parent-to-daughter ion transitions, a technique known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). This provides exceptional sensitivity and selectivity for quantifying the compound, even in complex biological or environmental samples. nih.govnih.gov
Nanospray Desorption/Ionization (NALDI) Mass Spectrometry: While less common for small molecules like pyridazine derivatives, NALDI-MS is a powerful surface-sensitive ionization technique. It could potentially be used for specialized applications, such as analyzing the compound directly from a surface or in a spatially resolved manner. nih.gov
Table 2: Comparison of Advanced MS Techniques for "Pyridazine, 4-(trimethylsilyl)- (9CI)" Analysis
| Technique | Key Advantage | Application for the Compound |
| FT-ICR-MS | Ultra-high mass resolution and accuracy pnnl.govwikipedia.org | Unambiguous determination of elemental composition. |
| QqQ ESI-MS/MS | High sensitivity and selectivity for quantification nih.govnih.gov | Targeted quantification and trace analysis. |
| NALDI-MS | Surface-sensitive analysis nih.gov | Spatially resolved detection on surfaces. |
Elucidation of Fragmentation Pathways Using Isotopic Labeling
Understanding the fragmentation pathways of "Pyridazine, 4-(trimethylsilyl)- (9CI)" in a mass spectrometer is crucial for its structural confirmation. Isotopic labeling is a powerful technique used to trace the fate of specific atoms during fragmentation. nih.gov By strategically replacing certain atoms in the molecule with their heavier isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²⁹Si/³⁰Si for ²⁸Si), researchers can track which fragments retain the label. nih.govchemrxiv.org
For instance, labeling the pyridazine ring with ¹⁵N would help to identify fragments containing the nitrogen atoms. Similarly, using a trimethylsilyl group with enriched silicon isotopes would confirm fragments that retain this moiety. The observed mass shifts in the fragment ions in the mass spectrum of the labeled compound, compared to the unlabeled one, provide direct evidence for the proposed fragmentation mechanisms. chemrxiv.orgresearchgate.net This approach is particularly valuable for distinguishing between isomeric structures and for confirming complex rearrangement processes that may occur upon ionization. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in "Pyridazine, 4-(trimethylsilyl)- (9CI)". core.ac.uk The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of the molecule's chemical bonds. core.ac.uk Analysis of the spectrum allows for the confirmation of key structural features.
For "Pyridazine, 4-(trimethylsilyl)- (9CI)," the IR spectrum would be expected to show characteristic absorptions for the C-H stretching and bending vibrations of the aromatic pyridazine ring, as well as the C=N and N-N stretching vibrations within the ring. Crucially, strong absorption bands associated with the trimethylsilyl group would be present. These include the Si-C stretching vibrations and the characteristic umbrella-like deformation of the methyl groups attached to the silicon atom.
Table 3: Expected IR Absorption Frequencies for Pyridazine, 4-(trimethylsilyl)- (9CI)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | ~3000-3100 |
| Pyridazine Ring (C=C, C=N) | Stretching | ~1400-1600 |
| Si-CH₃ | Symmetric/Asymmetric Stretching | ~2850-2960 |
| Si-CH₃ | Symmetric Deformation (Umbrella) | ~1250 |
| Si-C | Stretching | ~750-860 |
X-ray Diffraction Studies for Crystalline State Structural Determination
When "Pyridazine, 4-(trimethylsilyl)- (9CI)" can be obtained in a crystalline form, single-crystal X-ray diffraction is the most powerful method for determining its precise three-dimensional molecular structure. mdpi.comresearchgate.netresearchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays provides detailed information about the arrangement of atoms within the crystal lattice. mdpi.comresearchgate.net
The analysis of the diffraction data yields the bond lengths, bond angles, and torsional angles of the molecule with very high precision. mdpi.comresearchgate.net This allows for the unambiguous determination of the geometry of the pyridazine ring and the conformation of the trimethylsilyl group relative to the ring. Furthermore, X-ray diffraction reveals the packing of the molecules in the crystal, providing insights into intermolecular interactions such as π-stacking or other non-covalent forces that might be present. researchgate.netnih.govresearchgate.net This information is invaluable for understanding the solid-state properties of the compound. rsc.orgnih.gov
Table 4: Information Obtained from X-ray Diffraction of Crystalline "Pyridazine, 4-(trimethylsilyl)- (9CI)"
| Parameter | Description | Significance |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Fundamental property of the crystalline solid. |
| Space Group | The symmetry elements present in the crystal lattice. | Describes the symmetry of the molecular packing. |
| Atomic Coordinates | The precise position of each atom in the unit cell. | Allows for the calculation of bond lengths and angles. |
| Bond Lengths & Angles | The distances between bonded atoms and the angles between bonds. | Confirms the molecular connectivity and geometry. |
| Torsional Angles | The dihedral angles describing the rotation around chemical bonds. | Defines the conformation of the molecule. |
| Intermolecular Interactions | Distances and angles between atoms of adjacent molecules. | Reveals how molecules are arranged and interact in the solid state. |
Gas-Phase Electron Diffraction (GED) for Molecular Structure in the Gas Phase
Gas-phase electron diffraction (GED) is an important technique for determining the molecular structure of volatile compounds in the absence of intermolecular forces that are present in the crystalline or liquid states. wikipedia.orgresearchgate.net The experiment involves passing a beam of high-energy electrons through a gaseous sample of "Pyridazine, 4-(trimethylsilyl)- (9CI)". The electrons are scattered by the atoms in the molecules, creating a diffraction pattern that is dependent on the internuclear distances. wikipedia.orgrsc.org
Advanced Chromatographic Methods for Separation and Purity Determination
Beyond standard LC and GC, advanced chromatographic methods are employed for the high-efficiency separation and precise purity determination of "Pyridazine, 4-(trimethylsilyl)- (9CI)". These methods are crucial for quality control and for isolating the pure compound for further studies.
Gas Chromatography (GC): Given the likely volatility of the trimethylsilyl derivative, gas chromatography is a highly suitable technique for its analysis. nih.govnist.gov High-resolution capillary columns can provide excellent separation of the target compound from closely related impurities. rsc.org When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification. nih.govnist.gov The use of silylation as a derivatization technique is common in GC-MS to increase the volatility and thermal stability of analytes. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purification and purity assessment of non-volatile or thermally sensitive compounds. For "Pyridazine, 4-(trimethylsilyl)- (9CI)," reversed-phase HPLC using a C18 or similar column would likely be effective for separating it from more polar or less polar impurities. A diode-array detector (DAD) can provide UV-Vis spectra of the eluting peaks, which can aid in their identification and purity assessment.
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, such as carbon dioxide, as the mobile phase. It can offer advantages in terms of speed and reduced solvent consumption compared to HPLC. For certain applications, SFC could provide an alternative high-resolution separation method for "Pyridazine, 4-(trimethylsilyl)- (9CI)".
Computational Chemistry and Theoretical Investigations of Pyridazine, 4 Trimethylsilyl 9ci
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in studying silylated pyridazines. nih.govresearchgate.net These methods balance computational cost with accuracy, making them suitable for a wide range of molecular property predictions. nrel.gov The B3LYP functional combined with basis sets like 6-311G(d,p) is commonly employed to optimize molecular structures and predict electronic properties of pyridazine (B1198779) derivatives. nih.govuomphysics.net Such calculations are vital for establishing a correlation between the molecular structure and the compound's behavior. researchgate.net
The electronic properties of silylated pyridazines are chiefly analyzed through their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and stability of the molecule. researchgate.netijcce.ac.ir
Molecular Electrostatic Potential (MEP) maps are also used to understand the electronic charge distribution. researchgate.net These maps visualize electron-rich (negative potential) and electron-poor (positive potential) regions, identifying likely sites for electrophilic and nucleophilic attack. ijcce.ac.ir In pyridazine systems, the nitrogen atoms typically represent regions of negative potential, indicating their role as hydrogen bond acceptors or sites for electrophilic interaction. nih.govnih.gov Natural Bond Orbital (NBO) analysis further elucidates the stability derived from hyperconjugative interactions and charge delocalization within the molecule. ijcce.ac.ir
Table 1: Key Electronic Parameters Calculated for Pyridazine Derivatives using DFT
| Parameter | Description | Significance | Typical Calculation Level |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to ionization potential and electron-donating ability. researchgate.net | DFT/B3LYP/6-31G |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron affinity and electron-accepting ability. researchgate.net | DFT/B3LYP/6-31G |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Indicates chemical reactivity and kinetic stability. A larger gap implies lower reactivity. ijcce.ac.ir | DFT/B3LYP/6-31G* |
| Dipole Moment (µ) | Measure of the net molecular polarity | Influences intermolecular interactions and solubility. nih.gov | DFT/B3LYP/6-311G(d,p) |
A fundamental application of quantum chemical calculations is the prediction and optimization of molecular geometries. researchgate.net DFT methods, such as B3LYP with the 6-311G(d,p) basis set, are frequently used to determine the most stable conformation of pyridazine derivatives in the gas phase. nih.gov The accuracy of these theoretical models is often validated by comparing the calculated geometric parameters (bond lengths and angles) with experimental data obtained from single-crystal X-ray diffraction (XRD). uomphysics.netresearchgate.net Studies on related pyridazine structures show a high degree of correlation between the theoretically optimized geometries and the solid-state structures determined experimentally. nih.govuomphysics.net For instance, comparisons often yield high correlation coefficients (R²) for both bond lengths and angles, confirming the reliability of the computational approach. uomphysics.net
Table 2: Comparison of Theoretical and Experimental Geometries for a Substituted Pyridazine Derivative
| Geometric Parameter | DFT Calculated Value (Å or °) | Experimental XRD Value (Å or °) | Reference |
|---|---|---|---|
| C-N Bond Length | ~1.34 | ~1.33 | nih.gov |
| N-N Bond Length | ~1.35 | ~1.34 | nih.gov |
| C-C-N Bond Angle | ~122.5 | ~122.8 | nih.gov |
| Dihedral Angle (Pyridine-Pyridazine) | Variable | 15.06 (4) | nih.gov |
Note: Data is illustrative based on findings for related pyridazine structures.
Computational methods are increasingly used to predict spectroscopic parameters, which aids in the structural elucidation of complex molecules. nih.gov The Gauge-Including Atomic Orbital (GIAO) method within a DFT framework is the standard for calculating NMR chemical shifts (¹H, ¹³C, and ¹⁵N). ijcce.ac.irrsc.org For silylated compounds, the prediction of ²⁹Si chemical shifts is also of significant interest. digitellinc.com
These predictions are highly sensitive to the molecular geometry and the level of theory used. nih.gov By calculating the NMR parameters for various possible isomers or conformers, and comparing them with experimental spectra, the correct structure can be identified with high confidence. nih.govrsc.org The DP4+ probability analysis is a statistical approach that leverages calculated NMR shifts to determine the most likely structure among several candidates. nih.gov Generally, using both ¹H and ¹³C data provides more reliable results. nih.gov While standard DFT methods provide good accuracy for ¹³C shifts (around 2 ppm), large deviations can occur, necessitating careful analysis of the chosen computational protocol. nih.gov
Table 3: Common Computational Methods for NMR Chemical Shift Prediction
| Method | Basis Set | Application | Key Feature |
|---|---|---|---|
| DFT-GIAO | cc-pVDZ | ¹⁵N chemical shifts | Effective for identifying regioisomers, tautomers, and protonation states. rsc.org |
| DFT (mPW1PW91) | 6-31+G** | ¹H and ¹³C chemical shifts | Used in the DP4+ method for conformational analysis. nih.gov |
| DFT (GIPAW) | Various | Solid-state NMR shifts | Most successful method for calculating chemical shifts in crystalline solids. nih.gov |
| CASTEP / VASP | Various | ²⁹Si chemical shift tensors | Benchmarked for predicting Si tensors in crystalline materials. digitellinc.com |
Elucidation of Reaction Mechanisms and Transition States through Computational Modeling
Computational modeling is a cornerstone for elucidating complex reaction mechanisms, allowing for the characterization of transient species like transition states and intermediates that are difficult to observe experimentally. ucsb.edu By mapping the potential energy surface of a reaction, chemists can understand the step-by-step process of bond breaking and formation. acs.org For reactions involving pyridazine derivatives, such as nucleophilic aromatic substitution or cycloadditions, computational studies can reveal whether a mechanism is concerted or stepwise and identify the rate-determining step. acs.orgacs.org
Table 4: Calculated Energetics for a Diels-Alder Reaction Involving a Metal-Complexed Arene
| Reaction Step | Parameter | Calculated Value (kcal/mol) | Interpretation |
|---|---|---|---|
| Cycloaddition | Activation Barrier (ΔG‡) | 21.1 | Indicates a moderate kinetic barrier to reaction. acs.org |
| Cycloaddition | Reaction Free Energy (ΔG) | -11.7 | The reaction is thermodynamically favorable. acs.org |
Note: Data from a related system used to illustrate the type of information obtained.
Solvents can dramatically influence reaction rates and outcomes by stabilizing or destabilizing reactants, products, and transition states. rsc.orgnih.gov Computational models account for these solvent effects using two main approaches: implicit and explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. ijcce.ac.ir Explicit models involve including individual solvent molecules in the calculation, which can capture specific interactions like hydrogen bonding. nih.gov
Studies have shown that solvent choice can be critical. For instance, in certain reactions, the solvent can override electronic and thermodynamic factors to control regioselectivity. mdpi.com Protic solvents are known to reduce the nucleophilicity of species through hydrogen bonding, slowing down certain reaction pathways. mdpi.com Advanced machine learning models are also being developed to simulate the influence of complex solvent environments on reaction barriers, offering a path toward the rational design of reaction conditions. nih.gov
Theoretical Studies on Silylotropy and Dynamic Rearrangement Processes
No theoretical studies specifically investigating silylotropy—the intramolecular migration of a silyl (B83357) group—in Pyridazine, 4-(trimethylsilyl)- (9CI) were found. Research in this area would typically involve calculating the potential energy surface to identify transition states and intermediates for the rearrangement process. This would provide quantitative data on activation barriers and reaction pathways, which is currently unavailable for this compound.
Analysis of Non-Covalent Interactions Involving Trimethylsilyl (B98337) Groups in Pyridazine Derivatives
Similarly, a detailed analysis of the non-covalent interactions for Pyridazine, 4-(trimethylsilyl)- (9CI) is not available in the current body of scientific literature. Such an analysis would require computational methods like Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, or Symmetry-Adapted Perturbation Theory (SAPT) to be applied directly to this molecule. These methods help in identifying and quantifying interactions such as hydrogen bonds, van der Waals forces, and π-interactions, which are crucial for understanding the compound's properties in condensed phases. Without specific studies, any discussion would be purely speculative and would not meet the required standards of scientific accuracy.
Due to the lack of specific research and corresponding data, it is not possible to generate the requested in-depth article.
Synthetic Applications and Advanced Transformations of Pyridazine, 4 Trimethylsilyl 9ci in Organic Synthesis
Utilization of the Trimethylsilyl (B98337) Group as a Versatile Synthetic Handle
The trimethylsilyl group is more than a simple protecting group; it functions as a reactive handle that can be strategically manipulated. Its presence on the pyridazine (B1198779) ring offers a gateway to a range of functionalizations that would otherwise be difficult to achieve with high regiocontrol.
A primary advantage of the silyl (B83357) group at the C-4 position is its ability to direct subsequent functionalization through ipso-substitution. stackexchange.comlibretexts.org In this type of electrophilic aromatic substitution, the electrophile attacks the carbon atom already bearing the silyl substituent, leading to the displacement of the TMS group. stackexchange.comyoutube.com This process is mechanistically favorable because the C-Si bond is highly polarizable and the silicon atom can stabilize the intermediate carbocation (Wheland intermediate) through hyperconjugation. stackexchange.com
This strategy allows for the precise and predictable introduction of various substituents at the C-4 position. For example, the TMS group can be replaced by halogens (bromine, iodine) using reagents like N-bromosuccinimide (NBS) or iodine monochloride (ICl). The resulting 4-halopyridazines are themselves versatile intermediates for further diversification, particularly in cross-coupling reactions.
| Initial Functional Group | Reagent/Condition | Resulting Functional Group at C-4 | Synthetic Advantage |
| -Si(CH₃)₃ | ICl, CH₂Cl₂ | -I (Iodo) | Precursor for various cross-coupling reactions |
| -Si(CH₃)₃ | NBS, CH₃CN | -Br (Bromo) | Key handle for Suzuki, Stille, and Sonogashira couplings |
| -Si(CH₃)₃ | Ac₂O, H₂SO₄ | -C(O)CH₃ (Acetyl) | Introduction of a carbonyl group for further elaboration |
| -Si(CH₃)₃ | HNO₃, H₂SO₄ | -NO₂ (Nitro) | Can be reduced to an amino group for amide or diazotization chemistry |
Cross-Coupling Reactions Involving Silylated Pyridazines as Key Intermediates
Cross-coupling reactions are fundamental transformations for C-C bond formation, and silylated pyridazines are excellent substrates for several such methods. wikipedia.org The most direct application is the Hiyama coupling, a palladium-catalyzed reaction between an organosilane and an organic halide or triflate. wikipedia.org In this reaction, Pyridazine, 4-(trimethylsilyl)- (9CI) serves as the organosilane component. The reaction is typically activated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base, which generates a hypervalent, more reactive pentacoordinate silicon species. organic-chemistry.org
The general catalytic cycle for a Hiyama coupling involves:
Oxidative Addition: The organic halide (R-X) adds to the Pd(0) catalyst to form a Pd(II) complex.
Transmetalation: The activated silylated pyridazine transfers its pyridazinyl group to the palladium center, displacing the halide and forming a new Pd(II)-pyridazine complex.
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst. wikipedia.org
Alternatively, the trimethylsilyl group can be converted into a boronic acid or boronic ester. This transformation allows the use of the well-established Suzuki-Miyaura coupling, which often has a broader substrate scope and milder reaction conditions. uwindsor.calibretexts.org
| Coupling Reaction | Pyridazine Derivative | Coupling Partner | Catalyst System | Bond Formed |
| Hiyama Coupling | Pyridazine, 4-(trimethylsilyl)- | Aryl/Vinyl Halide (R-X) | Pd(0) catalyst, Fluoride source (e.g., TBAF) | Pyridazinyl-Aryl/Vinyl |
| Suzuki-Miyaura Coupling | 4-Pyridazinylboronic acid | Aryl/Vinyl Halide/Triflate | Pd(0) catalyst, Base (e.g., K₂CO₃) | Pyridazinyl-Aryl/Vinyl |
| Stille Coupling | 4-Halopyridazine | Organostannane (R-SnBu₃) | Pd(0) catalyst | Pyridazinyl-Aryl/Alkenyl/Alkynyl |
Advanced Derivatization Strategies for the Construction of Complex Molecules
The true synthetic power of Pyridazine, 4-(trimethylsilyl)- (9CI) is realized in multi-step syntheses where it serves as a foundational building block. Its utility in late-stage functionalization allows for the efficient construction of highly decorated pyridazine-containing molecules. rsc.org A typical strategy involves an initial cross-coupling reaction at the C-4 position, followed by subsequent modifications at other sites on the heterocyclic ring.
For instance, a synthetic sequence could begin with a Hiyama or Suzuki coupling to install an aryl group at C-4. The resulting 4-arylpyridazine can then undergo further reactions, such as:
N-Oxidation: Treatment with an oxidant like meta-chloroperoxybenzoic acid (mCPBA) can form the pyridazine-N-oxide, which activates the adjacent carbons (C-3 and C-6) for nucleophilic substitution.
C-H Activation: Directed C-H functionalization at the C-3 or C-6 positions can introduce additional substituents, leading to polysubstituted pyridazine derivatives.
Halogenation: Selective halogenation at other positions on the ring can provide handles for sequential cross-coupling reactions.
This stepwise approach, enabled by the initial silyl handle, provides a logical and controlled pathway to complex target molecules that are of interest in pharmaceutical and materials science research.
Formation of Organometallic Complexes Incorporating Pyridazine, 4-(trimethylsilyl)- Ligands
Pyridazine and its derivatives are effective ligands in organometallic chemistry due to the presence of two Lewis basic nitrogen atoms. youtube.com Pyridazine, 4-(trimethylsilyl)- (9CI) can coordinate to a variety of transition metal centers, acting as a monodentate or bridging bidentate ligand. The trimethylsilyl group exerts a significant electronic and steric influence on the ligand's properties. youtube.com
Electronically, the TMS group is generally considered to be electron-donating through sigma-donation, which can increase the electron density on the pyridazine ring and enhance the donor strength of the nitrogen atoms. Sterically, the bulky TMS group can influence the coordination geometry of the resulting metal complex, control the number of ligands around the metal center, and affect the reactivity of the complex. These modified properties can be harnessed in catalysis, where tuning the ligand environment is crucial for controlling the activity and selectivity of the catalyst.
| Metal Center | Potential Ligand | Coordination Mode | Potential Application |
| Palladium (Pd) | Pyridazine, 4-(trimethylsilyl)- | Monodentate | Catalyst for cross-coupling reactions |
| Platinum (Pt) | Pyridazine, 4-(trimethylsilyl)- | Monodentate/Bridging | Anticancer agents, materials science |
| Rhodium (Rh) | Pyridazine, 4-(trimethylsilyl)- | Monodentate/Bridging | Hydroformylation, hydrogenation catalysis |
| Ruthenium (Ru) | Pyridazine, 4-(trimethylsilyl)- | Monodentate | Metathesis catalysis, photoredox chemistry |
Participation in Multi-Component Reactions for Diversified Pyridazine Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a product that incorporates structural elements from each starting material. nih.govfrontiersin.org While direct examples of Pyridazine, 4-(trimethylsilyl)- as a reactant in MCRs are not extensively documented, its structural features suggest plausible applications.
One hypothetical approach involves using a silylated building block in an MCR that constructs the pyridazine ring itself. For example, a silylated diketone or a related precursor could participate in a condensation reaction with hydrazine (B178648) to form the pyridazine core, with the silyl group pre-installed at the desired position.
Alternatively, a pre-formed pyridazine derivative, obtained from the 4-silylated precursor, could be a substrate in an MCR. For instance, if the silyl group is converted to an amino group, the resulting 4-aminopyridazine (B156604) could participate in an Ugi or Biginelli-type reaction. nih.govacsgcipr.org In such a scenario, the pyridazine core would be further elaborated with diverse substituents in a single, convergent step. The silyl group's stability to various reaction conditions makes it an ideal "spectator" group during the MCR, preserved for subsequent transformations after the complex scaffold is assembled.
Role in the Synthesis of Fused Heterocyclic Systems and Extended Architectures
Pyridazine, 4-(trimethylsilyl)- (9CI) is an excellent starting material for the synthesis of fused heterocyclic systems, where another ring is annulated onto the pyridazine core. nih.gov Annulation reactions are powerful methods for rapidly increasing molecular complexity and accessing novel chemical space. mdpi.com
The key to this strategy is the conversion of the trimethylsilyl group into a reactive functional group that can participate in a ring-forming reaction. For example:
Conversion of the TMS group to an amino group (-NH₂) via nitration and subsequent reduction. The resulting 4-aminopyridazine can be condensed with 1,3-dicarbonyl compounds to form pyridopyrimidines .
Transformation into a hydrazino group (-NHNH₂). This derivative can react with diketones or ketoesters to build fused triazolopyridazines or pyrazolopyridazines . researchgate.net
Conversion to a 4-carboxypyridazine or a 4-cyanopyridazine. These functionalities can undergo cyclization with appropriate reagents to form fused systems containing lactam or other heterocyclic motifs.
This functional group interconversion, followed by a cyclization or annulation reaction, provides a modular and versatile route to a wide array of fused pyridazine scaffolds, which are prevalent in many biologically active compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for introducing a trimethylsilyl group at the 4-position of pyridazine?
- Methodological Answer : The synthesis typically involves silylation using trimethylsilyl chloride (TMSCl) under anhydrous conditions with a base such as triethylamine. For example, pyridazine derivatives with bulky substituents are synthesized via nucleophilic substitution or metal-catalyzed coupling reactions. Characterization via and NMR is critical to confirm regioselectivity and silyl group integrity .
Q. How can researchers verify the structural integrity of 4-(trimethylsilyl)pyridazine using spectroscopic techniques?
- Methodological Answer : Key techniques include:
- NMR : To identify aromatic protons and assess deshielding effects from the electron-donating trimethylsilyl group.
- NMR : Direct confirmation of the TMS group (typically δ ≈ 0–10 ppm).
- Mass spectrometry (HRMS) : To validate molecular weight (e.g., calculated [M+H] for CHNSi: 167.0675).
- X-ray crystallography : For unambiguous confirmation of regiochemistry and steric effects .
Q. What are the key physicochemical properties of 4-(trimethylsilyl)pyridazine relevant to experimental design?
- Methodological Answer : Critical properties include:
- Lipophilicity : The TMS group increases hydrophobicity, affecting solubility in polar solvents.
- Thermal stability : TMS groups may decompose at high temperatures (>200°C).
- Reactivity : Susceptibility to hydrolysis under acidic/basic conditions necessitates inert handling.
- Electronic effects : The TMS group alters electron density on the pyridazine ring, influencing reactivity in subsequent functionalization .
Advanced Research Questions
Q. How does the trimethylsilyl substituent modulate the pyridazine ring’s electronic configuration in catalytic applications?
- Methodological Answer : The TMS group acts as an electron donor via σ-π hyperconjugation, stabilizing electron-deficient intermediates in cross-coupling reactions. Computational studies (DFT) can quantify charge distribution changes. For instance, natural bond orbital (NBO) analysis reveals increased electron density at the 4-position, enhancing nucleophilic aromatic substitution rates .
Q. What strategies resolve contradictions in reported catalytic activity of 4-(trimethylsilyl)pyridazine derivatives across studies?
- Methodological Answer : Discrepancies may arise from:
- Reaction conditions : Variations in solvent polarity, temperature, or catalyst loading.
- Impurity profiles : Trace moisture or oxygen can deactivate catalysts.
- Substituent effects : Co-existing functional groups may sterically hinder reactivity.
Systematic benchmarking using controlled conditions and high-purity reagents is recommended. Cross-referencing with kinetic studies (e.g., Eyring plots) can isolate thermodynamic vs. kinetic contributions .
Q. What in silico approaches predict the bioactivity of 4-(trimethylsilyl)pyridazine derivatives for drug discovery?
- Methodological Answer :
- Molecular docking : To assess binding affinity to targets like kinases or GPCRs.
- QSAR modeling : Correlate TMS group placement with bioactivity using descriptors like logP and polar surface area.
- ADMET prediction : Evaluate pharmacokinetic properties (e.g., cytochrome P450 interactions).
Experimental validation via enzyme inhibition assays (e.g., IC determination) is critical to confirm computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
